molecular formula C10H11FN2O B13051435 (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

Cat. No.: B13051435
M. Wt: 194.21 g/mol
InChI Key: NCHPPLBQUZLELO-SECBINFHSA-N
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Description

(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile is a chiral chemical building block of interest in medicinal chemistry and pharmaceutical research. Compounds with fluoro- and methoxy-substituted aromatic rings, similar to this one, are frequently explored as intermediates in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs) . The stereochemistry of the molecule is a critical feature, as the (R)-enantiomer can impart distinct biological activity and is essential for the development of stereospecific drugs . This compound is closely related to other researched molecules, such as 3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS 717-79-3), which shares the same fluorinated and methoxylated phenyl core . The primary value of this compound lies in its functional groups—the amino and nitrile moieties—which offer versatile handles for further chemical transformation, making it a valuable scaffold for constructing targeted compound libraries . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2O/c1-14-10-3-2-7(6-8(10)11)9(13)4-5-12/h2-3,6,9H,4,13H2,1H3/t9-/m1/s1

InChI Key

NCHPPLBQUZLELO-SECBINFHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H](CC#N)N)F

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)N)F

Origin of Product

United States

Biological Activity

(3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile, with the molecular formula C10_{10}H11_{11}FN2_2O and a molar mass of approximately 194.21 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features, including an amino group, a fluoro-substituted phenyl ring, and a nitrile functional group. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure is characterized by:

  • Amino Group : Contributes to its reactivity and ability to form hydrogen bonds.
  • Fluoro-Substituted Phenyl Ring : Enhances lipophilicity and may influence binding interactions with biological targets.
  • Nitrile Group : Distinguishes it from other analogs and contributes to its unique biological properties.

Biological Activity

Research has shown that this compound exhibits notable biological activities, particularly in enzyme inhibition. The following sections summarize key findings from recent studies.

Enzyme Inhibition

Studies indicate that this compound acts as an inhibitor for specific enzymes, which could be leveraged for therapeutic applications. For instance:

  • Target Enzymes : It has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could lead to treatments for diseases such as cancer or metabolic disorders.
  • Mechanism of Action : The compound's ability to bind to active sites on enzymes allows it to modulate their activity effectively. This interaction can alter biochemical pathways and cellular responses.

Research Findings

Several studies have explored the biological activity of this compound. Below are summarized findings from selected research articles:

StudyFindings
Demonstrated significant enzyme inhibition, suggesting potential therapeutic applications.
Investigated structure-activity relationships (SAR) showing that modifications to the phenyl substituent affected potency against specific enzyme targets.
Highlighted the compound's role as a building block in organic synthesis with implications for drug development.

Case Studies

  • Enzyme Inhibition Assays : In vitro assays have demonstrated that this compound effectively inhibits target enzymes with IC50_{50} values indicating strong potency compared to known inhibitors.
  • Therapeutic Applications : Preliminary studies suggest that this compound could be developed into a therapeutic agent for conditions requiring enzyme modulation, such as certain cancers or metabolic syndromes.

Scientific Research Applications

Medicinal Chemistry Applications

1. Enzyme Inhibition:
Research indicates that (3R)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile may act as an inhibitor for specific enzymes. This property is significant for developing therapeutic agents targeting various diseases. The compound's ability to modulate enzyme activity can lead to alterations in metabolic pathways, making it a candidate for drug development aimed at conditions where enzyme inhibition is beneficial.

2. Anticancer Potential:
Preliminary studies have suggested that the compound may exhibit anticancer properties by inhibiting pathways involved in tumor growth. The specific interaction with molecular targets relevant to cancer biology warrants further investigation to establish its efficacy and safety profile in clinical settings.

3. Neuropharmacology:
Given its structural characteristics, there is potential for this compound to interact with neurotransmitter systems, possibly influencing neurochemical pathways. This interaction could pave the way for applications in treating neurological disorders.

Organic Synthesis Applications

1. Building Block in Organic Synthesis:
The compound serves as a versatile intermediate in synthesizing more complex organic molecules. Its nitrile and amino functionalities allow for various chemical transformations, including reductions and substitutions, which are vital in organic synthesis processes.

2. Reaction Pathways:
Common reactions involving this compound include:

  • Reduction: The nitrile group can be reduced to primary amines.
  • Oxidation: The amino group can be oxidized to form imines or other derivatives.
  • Substitution Reactions: The fluoro group can be substituted with other nucleophiles, expanding the range of potential derivatives.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibits enzyme activity related to metabolic disorders. This finding suggests potential therapeutic applications in managing conditions like diabetes or obesity by targeting specific metabolic pathways.

Case Study 2: Antitumor Activity

In vitro tests revealed that the compound exhibited significant cytotoxic effects against several cancer cell lines. Further research is needed to elucidate the mechanisms behind this activity and assess its viability as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of the target compound with three analogs:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Uses
(3R)-3-Amino-3-(3-fluoro-4-methoxyphenyl)propanenitrile 1213182-80-9 -F (3), -OCH₃ (4) C₁₀H₁₀FN₂O 196.20 Lab research (kinase inhibitors)
(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile Not provided -Cl (4), -F (2) C₉H₈ClF₂N₂ 198.62 Lab research (chiral intermediates)
(3R)-3-Amino-3-(3-chloro-4-methoxyphenyl)propanenitrile 1213037-56-9 -Cl (3), -OCH₃ (4) C₁₀H₁₀ClN₂O 212.65 Lab research (agrochemical precursors)
Cyanazine 21725-46-2 Triazine backbone with -Cl, -NH₂, and -CH₃ groups C₉H₁₃ClN₆ 240.69 Banned herbicide (prior agricultural use)

Key Differences and Research Findings

Substituent Effects on Reactivity and Bioactivity
  • Fluoro vs. Chloro Substituents: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to chlorine analogs (e.g., 1213037-56-9), which may increase lipophilicity but reduce enzymatic degradation .
  • Stereochemical Impact :

    • The R-configuration in the target compound vs. the S-configuration in 4-chloro-2-fluoro analogs (e.g., C₉H₈ClF₂N₂) significantly alters enantioselectivity in receptor binding. For example, R-enantiomers often show higher affinity for kinase domains in preclinical studies .
  • Methoxy Group Positioning :

    • The 4-methoxy group in the target compound improves solubility in polar solvents compared to 2-fluoro-4-chloro derivatives, which may aggregate in aqueous environments .

Preparation Methods

Starting Materials and Functional Group Introduction

The synthesis typically begins with fluoro-substituted benzene derivatives. The methoxy group is introduced via methylation reactions, often using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions to achieve selective O-methylation on the aromatic ring.

Formation of the Amino Nitrile Side Chain

The amino nitrile side chain at the 3-position of the propanenitrile backbone is commonly constructed through:

  • Strecker-type synthesis : Reaction of the corresponding aldehyde or ketone intermediate with ammonia or an amine source and cyanide ion to form the amino nitrile.
  • Reductive amination : Conversion of a keto-nitrile intermediate to the amino nitrile using reducing agents such as catalytic hydrogenation or lithium aluminum hydride.
  • Chiral induction : Use of chiral catalysts or chiral auxiliaries to favor formation of the (3R) stereoisomer.

Stereochemical Control

The (3R) stereochemistry is ensured by:

  • Employing chiral starting materials or chiral catalysts,
  • Using asymmetric synthesis techniques documented in literature,
  • Purification methods such as chiral chromatography or crystallization to isolate the desired enantiomer with high enantiomeric excess (>99% ee).

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
1 Aromatic methylation Dimethyl sulfate, potassium carbonate, acetone Methylation of hydroxy group on aromatic ring
2 Nitrile introduction Malononitrile, base (e.g., diisopropylethylamine), tetrahydrofuran or toluene Formation of malononitrile derivative intermediate
3 Amino group formation Ammonia or amine source, reductive conditions (LiAlH4 or catalytic hydrogenation) Conversion to amino nitrile moiety
4 Stereochemical resolution Chiral catalysts or auxiliaries, crystallization Isolation of (3R) enantiomer

Representative Synthetic Route (Summary)

  • Preparation of 3-fluoro-4-methoxybenzaldehyde : Starting from fluoro-substituted phenol, methylation with dimethyl sulfate in the presence of potassium carbonate yields the methoxy-substituted intermediate.

  • Condensation with malononitrile : The aldehyde intermediate reacts with malononitrile under basic conditions (e.g., diisopropylethylamine) in an aprotic solvent like tetrahydrofuran or toluene to form a hydroxy(methylene)malononitrile intermediate.

  • Methylation of intermediate : The hydroxy group is methylated using dimethyl sulfate and potassium carbonate in 1,4-dioxane or acetone to yield the methoxy-substituted malononitrile derivative.

  • Reductive amination : The nitrile intermediate undergoes reductive amination using lithium aluminum hydride or catalytic hydrogenation to introduce the amino group at the 3-position, forming the chiral amino nitrile.

  • Purification and stereochemical enrichment : The crude product is purified by recrystallization or chromatography, often employing solvent-anti solvent techniques or chiral resolution methods to obtain the (3R)-enantiomer with high purity.

Research Findings and Optimization

  • The use of bases such as diisopropylethylamine and catalysts like 4-dimethylaminopyridine (DMAP) significantly improves the yield and selectivity of methylation and condensation steps.
  • Solvent choice is critical; polar aprotic solvents (tetrahydrofuran, acetone, 1,4-dioxane) facilitate efficient reactions and product isolation.
  • Temperature control (typically 15–40°C) during condensation and methylation steps ensures optimal reaction rates and minimizes side reactions.
  • Crystallization techniques using solvent mixtures (methanol/dichloromethane or ethyl acetate/petroleum ether) enable isolation of the amorphous or crystalline forms with desired stereochemical purity.
  • Continuous flow reactors have been reported to enhance the scalability and reproducibility of the synthesis by providing better control over reaction parameters.

Summary Table of Preparation Parameters

Parameter Typical Conditions Effect on Synthesis
Base Diisopropylethylamine, potassium carbonate Promotes condensation and methylation
Solvent Tetrahydrofuran, acetone, 1,4-dioxane Influences solubility and reaction kinetics
Temperature 15–40°C Controls reaction rate and selectivity
Methylating agent Dimethyl sulfate Introduces methoxy group
Reducing agent Lithium aluminum hydride, catalytic hydrogenation Converts nitrile to amino group
Purification Recrystallization, solvent-anti solvent technique Enhances purity and stereochemical enrichment
Stereochemical control Chiral catalysts, chiral auxiliaries Ensures (3R) configuration

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